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molecular formula C11H11ClN4O B8756627 6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-20-2

6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine

Cat. No. B8756627
M. Wt: 250.68 g/mol
InChI Key: SQKRRUQGYHVXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232278B2

Procedure details

The title compound was synthesized in 71% yield from 4,6-dichloro-pyrido[3,2-d]pyrimidine and morpholine by the procedure of example 65, and was characterized by its mass spectrum as follows: MS (m/z): 251.1 ([M+H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>>[O:16]1[CH2:17][CH2:18][N:13]([C:2]2[C:3]3[N:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1C2=C(N=CN1)C=CC(=N2)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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